Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of acylaminocyanoesters with other reagents to form substituted aminothiazoles, as seen in the reaction of acylamino-2-cyanoacetic acid ethyl esters with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide . Similarly, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate involves the reaction of the lithium salt of ethyl cyanoacetate with a specific hydroximoyl fluoride . These methods suggest that the synthesis of the compound of interest may also involve multi-step reactions with careful selection of reagents to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic methods and X-ray crystallography. For instance, the structure of a substituted aminothiazole was confirmed by X-ray analysis, which revealed a nearly coplanar arrangement of the thiazole ring and adjacent groups . The crystal structure of another compound was determined to be stabilized by intramolecular and intermolecular hydrogen bonding, as well as by Nπ and Oπ interactions . These findings suggest that the compound of interest may also exhibit a complex geometry with specific intramolecular interactions that stabilize its structure.
Chemical Reactions Analysis
The chemical reactions of similar compounds involve interactions with various reagents to form diverse derivatives. For example, ethyl 2-(benzo[d]thazol-2-yl)acetate reacts with arylidinemalononitrile derivatives to form ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . These reactions are often carried out at room temperature and involve the use of solvents like ethanol and triethylamine. The compound of interest may similarly undergo reactions with nucleophiles and electrophiles to form a variety of derivatives with potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. The fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, indicating that the compound of interest may also exhibit interesting optical properties . The crystal packing and intermolecular interactions of another compound were analyzed, revealing the importance of nonhydrogen bonding interactions in the crystal structure . These studies suggest that the compound of interest may have unique physical and chemical properties that could be explored for various applications.
properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5S/c1-3-32-25(30)21-20(17-7-5-4-6-8-17)15-33-23(21)27-22(28)19(14-26)13-16-9-11-18(12-10-16)24(29)31-2/h4-13,15H,3H2,1-2H3,(H,27,28)/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGFSOGWGCINCA-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(C=C3)C(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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